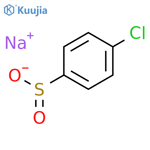

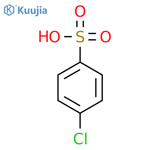

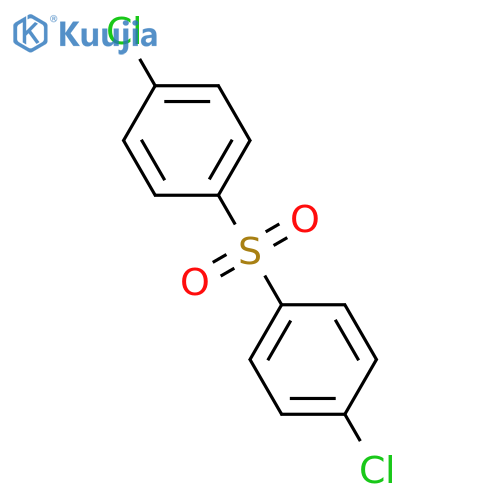

Cas no 80-07-9 (4,4'-Dichlorodiphenyl sulfone)

4,4'-Dichlorodiphenyl sulfone 化学的及び物理的性質

名前と識別子

-

- Bis(4-chlorophenyl) sulphone

- 1,1'-sulfonylbis(4-chlorobenzene)

- 4,4'-dichlorophenyl sulfone

- 4-chloro-1-(4-chlorophenylsulfonyl)benzene

- p-chlorophenyl sulfone

- bis(p-chlorophenyl) sulfone

- 4,4'-Dichloro Biphenyl Sulfone

- 4,4'-dichlorodiphenyl sulfone

- 4,4'-Dichloro Diphenyl Sulphone

- 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene

- 4,4’-Dichlorodiphenyl Sulfone

- Bis(4-chlorophenyl) Sulfone

- 1-chloro-4-(4-chlorophenyl)sulfonylbenzene

- 4-Chlorophenyl sulfone

- Sulfonyl-1,1'-bis(4-chlorobenzene)

- p,p'-Dichlorodiphenyl sulfone

- Sulfone, bis(p-chlorophenyl)

- 4,4'-sulfonylbis(chlorobenzene)

- Benzene, 1,1'-sulfonylbis[4-chloro-

- 4,4'-Dichlorodiphenylsulfone

- Di-p-chlorophenyl sulfone

- 4,4'-Dichlorodiphenyl sulphone

- UNII

- 4,4'-DICHLORODIPHENYL SULFONE [HSDB]

- AMY40783

- AI3-02901

- LS-1789

- WLN: GR DSWR DG

- InChI=1/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8

- MFCD00000619

- FT-0617041

- 4,4[-Dichlorodiphenyl sulphone]

- CAS-80-07-9

- CS-0071002

- 4,4'-dichloro diphenyl sulfone

- NCGC00090750-02

- Tox21_400008

- STK279748

- UNII-5U49794253

- 4,4'-Dichlorodiphenyl Sulfone 100 microg/mL in Acetonitrile

- NSC-50730

- Bis(4-chlorophenyl)sulphone

- 80-07-9

- NSC-23899

- W-104252

- HSDB 5233

- Z56858060

- bis(4-chlorophenyl)sulfone

- BRN 2052955

- Benzene,1'-sulfonylbis[4-chloro-

- SMR000568488

- 1-chloro-4-(4-chlorobenzenesulfonyl)benzene

- NSC38759

- EINECS 201-247-9

- NSC 23899

- NCGC00090750-05

- AKOS001053313

- NCGC00090750-04

- 4,4/'-Dichlorodiphenyl sulfone

- NSC7207

- 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene #

- CHEMBL1334784

- B0810

- Q4637049

- CCRIS 8813

- HMS3039H07

- EN300-100311

- DS-13151

- 1-chloro-4-(4-chlorophenyl)sulfonyl-benzene

- NSC-7207

- NCGC00090750-03

- NSC50730

- 5U49794253

- Bis(4-chlorophenyl) sulfone, 98%

- NSC23899

- F0701-0150

- MLS001065613

- DTXCID004986

- NSC-38759

- SCHEMBL22742

- AI3-01386

- Sulfonyl bis(4-chlorobenzene)

- AE-848/30709029

- Benzene, 1,1'-sulfonylbis(4-chloro-

- BBL000098

- NCGC00090750-01

- D71229

- DTXSID9024986

- EC 201-247-9

- bis(4-chlorphenyl)sulfon

- NS00003990

- 1,1′-Sulfonylbis[4-chlorobenzene] (ACI)

- Sulfone, bis(p-chlorophenyl) (6CI, 8CI)

- 4,4′-Dichlorodiphenyl sulfone

- B 0810

- NSC 38759

- NSC 50730

- NSC 7207

- p,p′-Dichlorodiphenyl sulfone

- 1ST14238

- DB-056405

- 1ST14238-1000

- 4,4'-Dichlorodiphenyl sulfone

-

- MDL: MFCD00000619

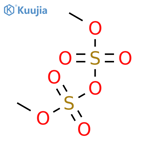

- インチ: 1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H

- InChIKey: GPAPPPVRLPGFEQ-UHFFFAOYSA-N

- ほほえんだ: O=S(C1C=CC(Cl)=CC=1)(C1C=CC(Cl)=CC=1)=O

- BRN: 2052955

計算された属性

- せいみつぶんしりょう: 285.962206g/mol

- ひょうめんでんか: 0

- XLogP3: 3.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 285.962206g/mol

- 単一同位体質量: 285.962206g/mol

- 水素結合トポロジー分子極性表面積: 42.5Ų

- 重原子数: 17

- 複雑さ: 306

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

じっけんとくせい

- Temperature: When heated to decomposition it emits very toxic fumes of / hydrogen chloride and sulfur oxides/.

- 色と性状: ひし形結晶

- 密度みつど: 1.54g/cm3

- ゆうかいてん: 148.0 to 151.0 deg-C

- ふってん: 250 °C/10 mmHg(lit.)

- フラッシュポイント: 233 ºC

- 屈折率: 1.61

- すいようせい: <0.1 g/100 mL at 20 ºC

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.

- PSA: 42.52000

- LogP: 4.90700

- かんど: Moisture Sensitive

- ようかいせい: 水に溶けず、冷たいエタノールに微溶解し、昇華することができる。

4,4'-Dichlorodiphenyl sulfone セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S22-S24/25-S37/39-S26

- RTECS番号:WR3450000

-

危険物標識:

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

4,4'-Dichlorodiphenyl sulfone 税関データ

- 税関コード:29309070

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4,4'-Dichlorodiphenyl sulfone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0701-0150-5g |

4,4'-Dichlorodiphenyl sulfone |

80-07-9 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 151378-100G |

4,4'-Dichlorodiphenyl sulfone |

80-07-9 | 100g |

¥684.6 | 2023-12-10 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0810-25G |

4,4'-Dichlorodiphenyl Sulfone |

80-07-9 | >98.0%(GC) | 25g |

¥120.00 | 2024-04-15 | |

| TRC | D434165-10g |

4,4’-Dichlorodiphenyl Sulfone |

80-07-9 | 10g |

$ 247.00 | 2023-09-07 | ||

| TRC | D434165-50g |

4,4’-Dichlorodiphenyl Sulfone |

80-07-9 | 50g |

$ 351.00 | 2023-09-07 | ||

| Cooke Chemical | A3527912-2.5kg |

4,4'-Dichlorodiphenyl Sulfone |

80-07-9 | ≥98.0% | 2.5kg |

RMB 792.00 | 2025-02-20 | |

| Life Chemicals | F0701-0150-10g |

4,4'-Dichlorodiphenyl sulfone |

80-07-9 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| Enamine | EN300-100311-50.0g |

1-chloro-4-(4-chlorobenzenesulfonyl)benzene |

80-07-9 | 95.0% | 50.0g |

$45.0 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18938-500g |

Bis(4-chlorophenyl) sulfone, 99% |

80-07-9 | 99% | 500g |

¥1029.00 | 2022-03-14 | |

| Cooke Chemical | A3527912-500G |

4,4'-Dichlorodiphenyl Sulfone |

80-07-9 | ≥98.0% | 500g |

RMB 208.80 | 2025-02-20 |

4,4'-Dichlorodiphenyl sulfone 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

ごうせいかいろ 11

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

ごうせいかいろ 16

1.2 Reagents: Ammonium chloride Solvents: Water

1.3 Solvents: Diethyl ether

ごうせいかいろ 17

ごうせいかいろ 18

ごうせいかいろ 19

4,4'-Dichlorodiphenyl sulfone Raw materials

- 4-chlorobenzene-1-sulfonyl azide

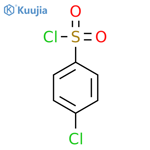

- 4-Chlorobenzene-1-sulfonyl chloride

- Borate(1-),tetrafluoro-

- Disulfuric acid, dimethyl ester

- 4,4'-Dichloro Diphenyl Sulfide

- 4-Chlorobenzenesulfonohydrazide

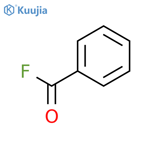

- Benzoyl fluoride

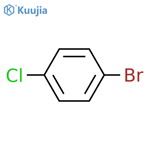

- 4-Chlorobromobenzene

- Ethyl p-toluenesulfonate

- IODONIUM, BIS(4-CHLOROPHENYL)-

- (4-chlorophenyl)boronic acid

- Sodium 4-Chlorobenzenesulfinate

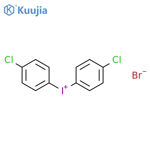

- Di-4-chlorophenyl iodonium bromide

- 4-Chlorobenzenesulfonic acid

4,4'-Dichlorodiphenyl sulfone Preparation Products

4,4'-Dichlorodiphenyl sulfone サプライヤー

4,4'-Dichlorodiphenyl sulfone 関連文献

-

Caitlin Davies,Richard F. Langler,C. V. Krishnamohan Sharma,Michael J. Zaworotko bis(44′-dihydroxyphenyl) sulfone. Caitlin Davies Richard F. Langler C. V. Krishnamohan Sharma Michael J. Zaworotko Chem. Commun. 1997 567

-

Poonkuzhali Kulasekaran,Siva Moorthy,Paradesi Deivanayagam,Karthikeyan Sekar,Hemalatha Pushparaj Soft Matter 2022 18 8952

-

Muhammad?M. Shoaib,Vincent Huynh,Yousuf Shad,Rashik Ahmed,Alexander H. Jesmer,Giuseppe Melacini,Ryan G. Wylie RSC Adv. 2019 9 18978

-

Abbas Shockravi,Ali Javadi,Ebrahim Abouzari-Lotf RSC Adv. 2013 3 6717

-

5. UV-crosslinked poly(arylene ether sulfone) – LAPONITE? nanocomposites for proton exchange membranesSun Hwa Lee,Won Jun Lee,Tae Kyoung Kim,Mustafa K. Bayazit,Sang Ouk Kim,Yeong Suk Choi RSC Adv. 2017 7 28358

-

Poonkuzhali Kulasekaran,Berlina Maria Mahimai,Paradesi Deivanayagam RSC Adv. 2020 10 26521

-

Jiru Guo,Yanxia Zheng,Yuchao Li,Zijian Wen,Xiuxu Shen,Yansong Zhao RSC Adv. 2023 13 11635

-

Soon Ok Jeon,Taeshik Earmme,Samson A. Jenekhe J. Mater. Chem. C 2014 2 10129

-

Yihui Xie,Nicolas Moreno,Victor M. Calo,Hong Cheng,Pei-Ying Hong,Rachid Sougrat,Ali R. Behzad,Russell Tayouo,Suzana P. Nunes Polym. Chem. 2016 7 3076

-

Shogo Takamuku,Patric Jannasch Polym. Chem. 2012 3 1202

4,4'-Dichlorodiphenyl sulfoneに関する追加情報

Comprehensive Overview of 4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9): Properties, Applications, and Industry Trends

4,4'-Dichlorodiphenyl sulfone (CAS No. 80-07-9), often abbreviated as DCDPS, is a high-performance organic compound widely recognized for its role in polymer synthesis and specialty chemical applications. This sulfone derivative features two chlorinated phenyl groups symmetrically bonded to a sulfonyl group, imparting exceptional thermal stability and chemical resistance. Its molecular structure (C12H8Cl2O2S) and high-purity crystalline form make it indispensable in advanced material science, particularly in the production of polysulfone resins, polyethersulfone (PES), and other engineering thermoplastics.

In recent years, the demand for heat-resistant polymers has surged due to trends in electric vehicle (EV) components, 5G infrastructure, and medical sterilization devices. Researchers frequently search for "high-temperature polymer additives" or "sulfone-based monomers for membranes," reflecting 4,4'-Dichlorodiphenyl sulfone's relevance in these cutting-edge fields. The compound’s ability to enhance flame retardancy and hydrolytic stability aligns with sustainability goals, driving innovations in green chemistry and circular economy initiatives.

Synthetic methodologies for CAS 80-07-9 typically involve the Friedel-Crafts reaction of chlorobenzene with sulfuryl chloride, followed by purification via recrystallization. Industry benchmarks emphasize low residual chloride content (below 50 ppm) to ensure compatibility with sensitive polymerization processes. Analytical techniques like HPLC and GC-MS are critical for quality control, addressing common user queries such as "how to test purity of DCDPS" or "4,4'-Dichlorodiphenyl sulfone solubility in acetone."

The compound’s applications extend to water treatment membranes, where its incorporation improves fouling resistance and durability—key concerns in desalination and wastewater recycling. Environmental regulations have also spurred interest in "bio-based alternatives to sulfone polymers," though 4,4'-Dichlorodiphenyl sulfone remains unmatched in cost-performance balance. Manufacturers increasingly highlight its REACH compliance and low ecotoxicity to meet ESG criteria.

Emerging research explores DCDPS derivatives for pharmaceutical intermediates, particularly in anticancer drug scaffolds. Patent analyses reveal growing IP activity around "sulfone-modified drug delivery systems," leveraging the compound’s rigid aromatic backbone. However, challenges persist in optimizing large-scale synthesis yields and reducing energy consumption—a focal point for process engineers.

From a market perspective, the Asia-Pacific region dominates 4,4'-Dichlorodiphenyl sulfone production, with suppliers emphasizing just-in-time delivery and custom particle size distribution. Quality certifications like ISO 9001 and halal compliance are becoming competitive differentiators. As industries prioritize lightweight materials and high dielectric strength polymers, this sulfone derivative is poised for sustained growth across aerospace, electronics, and renewable energy sectors.

80-07-9 (4,4'-Dichlorodiphenyl sulfone) 関連製品

- 383-29-9(4-Fluorophenylsulfone)

- 599-70-2(Ethyl phenyl sulfone)

- 127-63-9(Diphenyl Sulfone Standard)

- 80-08-0(Dapsone)

- 455-15-2(4-Fluorophenyl Methyl Sulfone)

- 945-51-7(Diphenyl sulfoxide)

- 3112-85-4(Methyl phenyl sulfone)

- 80-09-1(4,4'-Sulfonyldiphenol)

- 599-61-1(Bis(3-Aminophenyl) Sulfone)

- 1774-35-2(p-Tolyl sulfoxide)